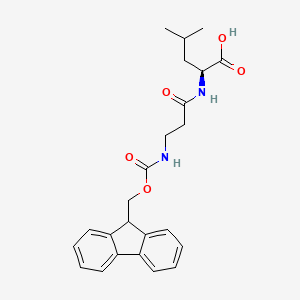

Fmoc-beta-Ala-Leu-OH

Description

Contextual Significance of Fmoc-Protected β-Dipeptides in Synthetic Peptide Chemistry

The use of the Fmoc protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). gyrosproteintechnologies.com This strategy relies on the Fmoc group's unique characteristic of being stable under various reaction conditions but readily removable by a weak base, typically a solution of piperidine (B6355638) in a polar solvent like N,N-dimethylformamide (DMF). wikipedia.orgamericanpeptidesociety.org This base-lability allows for the selective deprotection of the N-terminal amine at each step of peptide chain elongation, without disturbing the acid-labile linkers that anchor the growing peptide to the solid resin support. creative-peptides.com This orthogonal protection scheme is highly efficient and suitable for automation, making it a preferred method for synthesizing long and complex peptides. jpt.comamericanpeptidesociety.org

Utilizing pre-formed, Fmoc-protected dipeptides like Fmoc-β-Ala-Leu-OH in SPPS offers several advantages. It streamlines the synthesis process by adding two amino acid residues in a single coupling step, which can be particularly beneficial for improving the efficiency of synthesizing long or repetitive sequences. Furthermore, it can help to overcome challenges associated with difficult couplings that may arise from steric hindrance or the formation of secondary structures during synthesis. researchgate.net The purity of these building blocks is paramount, as any impurities can be incorporated into the growing peptide chain, complicating purification and reducing the final yield. gyrosproteintechnologies.com

Strategic Utility of β-Amino Acid Incorporation in Peptide and Peptidomimetic Design

The replacement of natural α-amino acids with their β-amino acid homologues is a powerful strategy in medicinal chemistry to create peptidomimetics—molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties. researchgate.net The incorporation of β-amino acids, such as the β-Alanine in Fmoc-β-Ala-Leu-OH, introduces an additional carbon atom into the peptide backbone. researchgate.net This seemingly minor alteration has profound strategic implications for peptide design.

Enhanced Proteolytic Stability: One of the most significant advantages of incorporating β-amino acids is the remarkable increase in resistance to enzymatic degradation. researchgate.netacs.org Natural peptides are often rapidly broken down by proteases in the body, limiting their therapeutic efficacy. The altered backbone structure of β-peptides and mixed α,β-peptides makes them poor substrates for these enzymes, leading to a longer half-life and improved bioavailability. acs.orgnih.govnih.gov

Structural Diversity and Foldamers: The greater conformational flexibility of the β-amino acid backbone allows for the formation of novel and stable secondary structures, such as helices (e.g., 12- and 14-helices), turns, and sheets, that are not accessible to α-peptides. nih.govmdpi.comacs.org Oligomers of β-amino acids, known as β-peptides, are a prominent class of "foldamers"—non-natural polymers that adopt well-defined, compact conformations. acs.orgnews-medical.net This ability to control the three-dimensional shape of a molecule allows for the precise design of scaffolds that can mimic the surfaces of proteins, enabling them to modulate protein-protein interactions, which are implicated in numerous diseases. nih.govnih.gov

Modulation of Biological Activity: The unique structural features of β-amino acid-containing peptides can be leveraged to design potent and selective bioactive molecules. Researchers have successfully developed β-peptidic compounds that act as receptor agonists or antagonists, and inhibitors of various biological processes. researchgate.netacs.org By strategically placing β-amino acids within a peptide sequence, it is possible to fine-tune its conformation to optimize binding to a biological target while simultaneously enhancing its stability. acs.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H28N2O5 |

|---|---|

Molecular Weight |

424.5 g/mol |

IUPAC Name |

(2S)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-4-methylpentanoic acid |

InChI |

InChI=1S/C24H28N2O5/c1-15(2)13-21(23(28)29)26-22(27)11-12-25-24(30)31-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21H,11-14H2,1-2H3,(H,25,30)(H,26,27)(H,28,29)/t21-/m0/s1 |

InChI Key |

LCPNEWLOVJOKPN-NRFANRHFSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Synthetic Methodologies for Fmoc β Ala Leu Oh and Analogous β Dipeptides

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on an insoluble polymeric support. mdpi.combachem.com This technique simplifies the purification process, as excess reagents and soluble by-products are removed by simple filtration and washing steps. bachem.compeptide.com The Fmoc/tBu strategy is the most common approach within SPPS for synthesizing peptides. rsc.org

Fmoc/tBu Orthogonal Protection Schemes for β-Dipeptide Synthesis

The synthesis of peptides like Fmoc-β-Ala-Leu-OH relies heavily on the concept of orthogonal protection, where different protecting groups can be removed under distinct chemical conditions without affecting others. peptide.comiris-biotech.de The most widely adopted orthogonal scheme is the Fmoc/tBu strategy. rsc.orgiris-biotech.de

In this scheme, the α-amino group of the growing peptide chain is temporarily protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. nih.govchempep.com Reactive side chains of the amino acids are protected by acid-labile groups, most commonly the tert-butyl (tBu) group for carboxyl and hydroxyl functionalities. iris-biotech.de This orthogonality is crucial; the Fmoc group can be selectively cleaved with a mild base, typically piperidine (B6355638), to allow for the next amino acid coupling, while the tBu groups remain intact until the final acidolytic cleavage from the resin. iris-biotech.denih.gov

For the synthesis of a precursor to Fmoc-β-Ala-Leu-OH on a solid support, Leucine (B10760876) (Leu) would first be anchored to the resin. Its α-amino group would be protected with Fmoc, and if necessary, its carboxyl group (if it were a side chain) would be protected with a tBu group. After deprotection of the Fmoc group on Leucine, the Fmoc-β-Ala-OH is then coupled to the free amino group.

Table 1: Common Protecting Groups in Fmoc/tBu SPPS

| Protecting Group | Abbreviation | Target Functional Group | Cleavage Condition |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | α-Amino group | 20-30% Piperidine in DMF |

| tert-Butyl | tBu | Carboxyl (Asp, Glu), Hydroxyl (Ser, Thr, Tyr) | Trifluoroacetic acid (TFA) |

| Trityl | Trt | Sulfhydryl (Cys), Amide (Asn, Gln), Imidazole (His) | Trifluoroacetic acid (TFA) |

| tert-Butoxycarbonyl | Boc | Indole (Trp), ε-Amino (Lys) | Trifluoroacetic acid (TFA) |

This strategy ensures that the peptide chain is extended in the correct sequence without unintended side reactions. peptide.com

Optimization of Coupling Reagents and Reaction Kinetics for Fmoc-β-Ala-Leu-OH Formation

The formation of the peptide bond between the carboxyl group of Fmoc-β-Ala-OH and the amino group of the resin-bound Leucine is a critical step that requires activation of the carboxylic acid. uniurb.it This is achieved using coupling reagents. The choice of reagent and reaction conditions significantly impacts the coupling efficiency, reaction time, and the extent of side reactions like racemization. peptide.combachem.com

Common classes of coupling reagents include carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), and aminium/uronium or phosphonium (B103445) salt-based reagents like HBTU, HATU, and PyBOP. peptide.combachem.com Carbodiimides like DIC are effective and economical. bachem.com Aminium reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high reactivity and ability to suppress racemization, making them suitable for sterically hindered couplings, which can be a factor with β-amino acids. peptide.combachem.com COMU, a more recent development, offers high coupling efficiency and is considered safer than benzotriazole-based reagents. bachem.com

The kinetics of the coupling reaction are influenced by factors such as the solvent, temperature, and the presence of additives. N,N-Dimethylformamide (DMF) is a common solvent, though greener alternatives are being explored. rsc.orgresearchgate.net Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue, HOAt, are often used with carbodiimides to improve reaction rates and minimize racemization. uniurb.itbachem.com

Table 2: Comparison of Common Coupling Reagents

| Reagent | Full Name | Class | Key Features |

| DIC | N,N'-Diisopropylcarbodiimide | Carbodiimide | Economical; urea (B33335) byproduct is soluble in common solvents. bachem.com |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | Efficient and fast; low racemization when used with HOBt. peptide.com |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | Highly reactive, faster than HBTU with less epimerization. peptide.combachem.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Effective for sterically hindered couplings. chempep.com |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Uronium Salt | High efficiency, safer alternative to HOBt/HOAt-based reagents. bachem.com |

Evaluation of Deprotection Conditions in Sequential Fmoc-β-Ala-Leu-OH Peptide Elongation

The repetitive removal of the temporary Fmoc protecting group is a fundamental step in peptide chain elongation. peptide.com The standard condition for Fmoc deprotection is treatment with a solution of 20% piperidine in DMF. iris-biotech.despringernature.com The mechanism involves a β-elimination reaction, where the basic piperidine abstracts the acidic proton on the fluorenyl ring system, leading to the cleavage of the carbamate (B1207046) bond and release of the free amine. springernature.comluxembourg-bio.com

While effective, this standard condition may require optimization, especially for "difficult" or aggregation-prone sequences, which can sometimes occur with β-peptides. iris-biotech.deluxembourg-bio.com Incomplete deprotection can lead to deletion sequences in the final peptide. The kinetics of Fmoc removal can be slow in cases of peptide aggregation. luxembourg-bio.com

Alternative, stronger non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often in concentrations of 2-5% in DMF. peptide.comiris-biotech.de DBU can accelerate the deprotection process significantly. peptide.com However, its use requires caution as it can promote side reactions such as aspartimide formation if Aspartic acid is present in the sequence. peptide.com 4-Methylpiperidine (B120128) is another alternative to piperidine that has shown comparable efficiency. iris-biotech.deluxembourg-bio.com

Table 3: Common Fmoc Deprotection Reagents and Conditions

| Reagent | Typical Concentration & Solvent | Reaction Time | Notes |

| Piperidine | 20-30% in DMF | 5-20 minutes | Standard and most common condition. iris-biotech.despringernature.com |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2-5% in DMF (often with 0.1M HOBt or added piperidine) | 1-5 minutes | Much faster than piperidine; useful for difficult sequences. peptide.comiris-biotech.de |

| 4-Methylpiperidine | 20-30% in DMF | 5-20 minutes | Efficient alternative to piperidine. iris-biotech.deluxembourg-bio.com |

Polymeric Supports and Cleavable Linker Chemistries for Fmoc-β-Ala-Leu-OH Precursors

The choice of the solid support and the linker that attaches the first amino acid to it is critical for the success of SPPS. mdpi.comthieme-connect.de The polymer must be insoluble in the reaction solvents but must swell to allow reagents to penetrate and react with the growing peptide chain. mdpi.comthieme-connect.de

Polystyrene (PS) cross-linked with 1% divinylbenzene (B73037) is the most traditional and widely used solid support. mdpi.comthieme-connect.de However, its limited swelling in polar solvents has led to the development of more polar supports, such as polyethylene (B3416737) glycol (PEG)-grafted polystyrene (PEG-PS) resins like TentaGel. bachem.comthieme-connect.de These hybrid resins combine the mechanical stability of polystyrene with the favorable solvation properties of PEG, making them suitable for the synthesis of complex or aggregating peptides. thieme-connect.deresearchgate.net

The linker is a chemical moiety that connects the peptide to the resin and determines the C-terminal functionality of the peptide after cleavage. For the synthesis of a C-terminal carboxylic acid like Fmoc-β-Ala-Leu-OH, linkers such as the Wang linker or the 2-chlorotrityl chloride (2-CTC) resin are commonly employed. peptide.com The Wang linker is cleaved under strong acidic conditions (e.g., 95% TFA), while the 2-CTC linker is highly acid-labile and allows for the release of the protected peptide under very mild acidic conditions, preserving acid-sensitive side-chain protecting groups if needed. peptide.com If a C-terminal amide is desired, a Rink Amide linker would be used. nih.gov

Table 4: Selected Polymeric Supports and Linkers for SPPS

| Support/Resin Type | Linker Type | Cleavage Condition | C-Terminal Product |

| Polystyrene (PS) | Merrifield | HF | Carboxylic Acid |

| Polystyrene (PS) | Wang | 95% TFA | Carboxylic Acid |

| Polystyrene (PS) | Rink Amide | 95% TFA | Amide |

| PEG-PS (e.g., TentaGel) | 2-Chlorotrityl (2-CTC) | Dilute TFA (e.g., 1-2%) or AcOH/TFE/DCM | Protected Carboxylic Acid |

| Polyacrylamide | N/A | Various | Various |

Automated Synthesis Platforms for Fmoc-β-Ala-Leu-OH Containing Peptides

The repetitive nature of SPPS makes it highly amenable to automation. nih.gov Automated peptide synthesizers have become indispensable tools in both research and production settings, significantly improving efficiency, reproducibility, and throughput. nih.govpeptide.com These instruments automate the cycles of deprotection, washing, and coupling. peptide.comnih.gov

Modern synthesizers offer a range of features to optimize the synthesis of peptides, including those containing Fmoc-β-Ala-Leu-OH. gyrosproteintechnologies.comcem.com These can include multiple reaction vessels for parallel synthesis, heating capabilities to overcome difficult couplings or aggregation, and real-time monitoring of the Fmoc deprotection step via UV absorbance. peptide.comcem.com Microwave-assisted SPPS is a significant advancement that uses microwave energy to accelerate both the coupling and deprotection steps, drastically reducing cycle times. cem.com High-throughput systems can synthesize large libraries of peptides simultaneously, which is valuable for drug discovery and screening applications. nih.govnih.gov

Solution-Phase Peptide Synthesis Approaches

While SPPS is dominant, solution-phase peptide synthesis (SPPS), also known as liquid-phase synthesis, remains a valuable methodology, particularly for large-scale production of peptides. creative-peptides.combachem.com In this classical approach, all reactions are carried out in a homogeneous solution, and the intermediate products are isolated and purified after each step. creative-peptides.com

The synthesis of Fmoc-β-Ala-Leu-OH in solution would involve coupling Fmoc-β-Ala-OH with a C-terminally protected Leucine ester (e.g., Leucine methyl ester, H-Leu-OMe) in an appropriate organic solvent. The same types of coupling reagents used in SPPS (e.g., DIC/HOBt, HATU) are employed. rsc.org After the coupling reaction, the protected dipeptide (Fmoc-β-Ala-Leu-OMe) is purified from excess reagents and by-products, typically by extraction or chromatography. Finally, the C-terminal ester group is saponified (hydrolyzed) under basic conditions to yield the final product, Fmoc-β-Ala-Leu-OH.

A key advantage of solution-phase synthesis is the ability to purify and characterize intermediates at each stage, ensuring the quality of the final product. creative-peptides.com This method is also highly scalable. creative-peptides.com However, it is generally more time-consuming and labor-intensive than SPPS due to the required workup and purification steps after each reaction. bachem.com Recent developments, such as the use of hydrophobic tags to facilitate purification or the implementation of continuous-flow systems, aim to improve the efficiency of liquid-phase synthesis. rsc.orgrsc.org

Segment Condensation Methodologies for Fmoc-β-Ala-Leu-OH and Related Dipeptides

Segment condensation, a convergent approach in peptide synthesis, involves the coupling of pre-synthesized, protected peptide fragments. acs.org This strategy is particularly advantageous for the synthesis of large peptides as it minimizes the cumulative errors of stepwise synthesis and allows for the purification of intermediate fragments. acs.org In the context of synthesizing Fmoc-β-Ala-Leu-OH, this would involve the coupling of an N-terminally protected Fmoc-β-Ala-OH fragment with a C-terminally protected Leucine derivative, followed by selective deprotection of the C-terminus.

A primary challenge in segment condensation is the risk of epimerization at the C-terminal amino acid of the activated fragment, which can lead to a loss of stereochemical integrity. nih.gov The tendency for epimerization is high for peptide segments due to the formation of optically labile oxazolones. nih.gov However, research has shown that the use of depsipeptide units (where an amide bond is replaced by an ester bond) at the C-terminus of the activated segment can suppress this side reaction. nih.gov

Activation of the carboxylic acid group is crucial for forming the peptide bond. Common activating agents used in segment condensation include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of additives such as 1-hydroxybenzotriazole (HOBt) to minimize racemization. nih.govresearchgate.net The choice of solvent and base is also critical; for instance, using 2,4,6-collidine (TMP) instead of N,N-diisopropylethylamine (DIEA) or specific solvent mixtures like DMSO/toluene can limit side reactions like β-elimination. nih.gov

Table 1: Common Coupling Reagents for Segment Condensation

| Reagent/Additive | Full Name | Role | Reference |

|---|---|---|---|

| DIC | N,N'-diisopropylcarbodiimide | Coupling Reagent | nih.govresearchgate.net |

| HOBt | 1-hydroxybenzotriazole | Racemization Suppressor | nih.gov |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Coupling Reagent | nih.gov |

| DIEA | N,N-diisopropylethylamine | Base | nih.gov |

| TMP | 2,4,6-Collidine | Base (limits side reactions) | nih.gov |

Development of Rapid and Continuous Solution-Phase Protocols

While solid-phase peptide synthesis (SPPS) is widely used due to its efficiency and potential for automation, liquid-phase peptide synthesis (LPPS), or solution-phase synthesis, offers distinct advantages. advancedchemtech.combachem.com LPPS avoids issues related to the solid support, such as diffusion limitations, and can be more easily scaled up. bachem.com However, traditional batch LPPS can suffer from lower yields and require more extensive purification compared to SPPS. advancedchemtech.com

To address these limitations, rapid and continuous solution-phase protocols have been developed. These methods have been successfully applied to the synthesis of peptides using Fmoc chemistry. acs.org A key innovation in this area is the use of deblocking agents like 4-(aminomethyl)piperidine (B1205859) (4-AMP) or tris(2-aminoethyl)amine (B1216632) (TAEA), which react with the Fmoc group to form adducts that are easily removed through aqueous extraction. acs.org This allows for the peptide to remain in the organic phase while the deprotection byproducts are washed away, enabling a continuous process without the need for isolation at each step. acs.org

To further accelerate the process, highly reactive acylating agents such as Fmoc-amino acid fluorides are often employed, allowing for rapid coupling reactions. acs.orgnih.gov The entire process—coupling, deprotection, and washing—is conducted in a single solvent system, typically dichloromethane (B109758), streamlining the synthesis. acs.org

Table 2: Comparison of Peptide Synthesis Methodologies

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) | Continuous Solution-Phase Synthesis |

|---|---|---|---|

| Reaction Medium | Insoluble polymeric support (resin) | Liquid solution | Liquid solution |

| Reagent Removal | Filtration and washing of the resin | Extraction or crystallization | Liquid-liquid extraction |

| Automation | Highly suitable for automation | Less commonly automated | Amenable to flow chemistry systems |

| Scalability | Can be challenging | Generally more scalable | Designed for efficient scale-up |

| Key Advantage | Simplicity and speed for many sequences | Avoids resin-related issues | High speed and efficiency, reduced manual handling |

| Reference | bachem.comnih.gov | advancedchemtech.combachem.com | acs.org |

Green Chemistry Applications in Fmoc-β-Ala-Leu-OH Synthesis

The principles of green chemistry are increasingly being applied to peptide synthesis to reduce its environmental impact. biotage.com Traditional methods, particularly SPPS, generate significant amounts of hazardous waste, primarily from the large volumes of solvents used for washing, deprotection, and coupling steps. researchoutreach.orgnih.gov Research efforts are focused on identifying sustainable solvents and eco-friendly reagents to make the synthesis of Fmoc-protected peptides safer and more environmentally benign.

Investigation of Sustainable Solvents for Fmoc-Based Reactions

The most commonly used solvents in Fmoc SPPS are polar aprotic solvents like N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM). nih.govtandfonline.com These substances are classified as hazardous, with some being identified as Substances of Very High Concern (SVHC) due to their reproductive toxicity. tandfonline.com

Consequently, a significant amount of research has been dedicated to finding greener alternatives. tandfonline.com Solvents are evaluated based on their ability to facilitate efficient resin swelling, dissolve reagents, and support both coupling and deprotection steps effectively. tandfonline.com Several promising green solvents have been identified:

2-Methyltetrahydrofuran (2-MeTHF): Has shown good solubility for most Fmoc-amino acids and results in high crude peptide purity. biotage.comacs.org

Cyclopentyl methyl ether (CPME): Another ether-based solvent considered a greener alternative. biotage.comnih.gov

N-Butylpyrrolidinone (NBP): Structurally similar to NMP but not classified as reprotoxic, it has been used successfully in peptide synthesis. tandfonline.com

γ-Valerolactone (GVL): A bio-derived solvent that has been explored for SPPS. nih.govtandfonline.com

Ethyl Acetate (EtOAc): A greener solvent that can be used in conjunction with others like 2-MeTHF. acs.org

While no single solvent has emerged as a universal replacement for DMF, studies show that combinations of these greener solvents, or their use in specific steps, can drastically reduce the reliance on hazardous chemicals. biotage.comresearchoutreach.org For example, a DMF/NBP combination strategy has been shown to reduce total DMF use by 82%. researchoutreach.org

Table 3: Comparison of Traditional vs. Green Solvents in Peptide Synthesis

| Solvent | Type | Classification/Concerns | Application Notes | Reference |

|---|---|---|---|---|

| DMF | Traditional | Hazardous, reprotoxic (SVHC) | Widely used, effective for swelling and solubility | nih.govtandfonline.com |

| NMP | Traditional | Hazardous, reprotoxic (SVHC) | Similar properties to DMF | nih.govtandfonline.com |

| DCM | Traditional | Chlorinated, suspected carcinogen | Commonly used for washing and coupling | nih.govtandfonline.com |

| 2-MeTHF | Green | Greener alternative | Good solubility for Fmoc-amino acids, high purity achieved | biotage.comacs.org |

| CPME | Green | Greener alternative | Investigated as a replacement for traditional solvents | biotage.comnih.gov |

| NBP | Green | Not classified as reprotoxic | Effective alternative to NMP | tandfonline.com |

| GVL | Green | Bio-derived | Studied as a sustainable option | nih.govtandfonline.com |

Eco-Friendly Reagent Selection and Process Intensification

Beyond solvents, the selection of reagents plays a crucial role in the greening of peptide synthesis. Many conventional coupling agents, particularly benzotriazole (B28993) derivatives, are considered hazardous and potentially explosive. nih.gov Safer alternatives like COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) and the additive OxymaPure have been developed and are gaining wider use. nih.gov Another approach involves using Nα-Fmoc-amino acid chlorides, which can facilitate peptide bond formation under greener, biphasic conditions, sometimes eliminating the need for an additional base. nih.gov

Process intensification strategies aim to improve efficiency and reduce waste. One such strategy is the implementation of protocols that minimize washing steps or combine the deprotection and coupling steps. tandfonline.com An "in-situ Fmoc removal" protocol has been developed where the washing after the coupling reaction is eliminated, saving up to 60% of the solvent. tandfonline.com Furthermore, replacing the traditional deprotection base, piperidine, with 4-methylpiperidine (4-MP) can lead to improved product purity and less hazardous waste. advancedchemtech.comtandfonline.com

Table 4: Green Chemistry Strategies in Fmoc Peptide Synthesis

| Strategy | Description | Benefit | Reference |

|---|---|---|---|

| Safer Coupling Agents | Use of non-explosive reagents like COMU and OxymaPure instead of benzotriazole derivatives. | Improved safety profile. | nih.gov |

| Alternative Acylating Agents | Employing Fmoc-amino acid chlorides in biphasic, agro-waste derived solvent media. | Reduces need for additional base, uses greener media. | nih.gov |

| Greener Deprotection Base | Replacing piperidine with 4-methylpiperidine (4-MP). | Less hazardous waste, potentially higher product purity. | advancedchemtech.comtandfonline.com |

| Process Intensification | In-situ Fmoc removal protocols that eliminate wash steps between coupling and deprotection. | Significant reduction in solvent consumption (up to 60%). | tandfonline.com |

Advanced Research Applications of Fmoc β Ala Leu Oh As a Chemical Building Block

Self-Assembly Phenomena of Fmoc-β-Ala-Leu-OH and Related Fmoc-Dipeptides

Influence of Structural Modifications on Self-Assembly Propensity and Morphology

The self-assembly of Fmoc-protected amino acids and dipeptides is a well-established phenomenon driven by non-covalent interactions, primarily π-π stacking of the Fmoc group and hydrogen bonding between peptide residues nih.govrsc.orgresearchgate.netresearchgate.net. For Fmoc-β-Ala-Leu-OH, the specific sequence of β-alanine and leucine (B10760876), along with the Fmoc moiety, dictates its self-assembly behavior. The hydrophobic leucine residue contributes to hydrophobic interactions, while the Fmoc group's aromaticity promotes π-π stacking, leading to the formation of ordered nanostructures nih.govunimi.itbeilstein-journals.org.

Research on similar Fmoc-dipeptides indicates that factors such as concentration, pH, solvent composition, and temperature significantly influence the resulting morphology, which can range from nanofibers and nanotubes to spherical aggregates and hydrogels rsc.orgresearchgate.netresearchgate.netmdpi.comresearchgate.netmdpi.com. While specific data for Fmoc-β-Ala-Leu-OH is limited in the reviewed literature, studies on related Fmoc-dipeptides like Fmoc-diphenylalanine (Fmoc-FF) demonstrate that modifications in preparation methods, such as pH-switching or heating/cooling cycles, can lead to different self-assembled structures researchgate.netmdpi.com. The inherent properties of the Fmoc group, such as its fluorescence, can also be leveraged to monitor these self-assembly processes unimi.itacs.org.

Exploration in Functional Biomaterials and Nanomaterials Development

Fmoc-β-Ala-Leu-OH, by virtue of its self-assembly capabilities, can be utilized as a building block for functional biomaterials and nanomaterials. The formation of peptide-based hydrogels is a prominent application, where these self-assembled structures can serve as scaffolds for tissue engineering or as matrices for drug delivery researchgate.netresearchgate.netbeilstein-journals.orgmdpi.comacs.orgresearchgate.netresearchgate.net. The ability of Fmoc-dipeptides to form stable hydrogels under physiological conditions makes them attractive for biomedical applications researchgate.netresearchgate.netbeilstein-journals.orgmdpi.comacs.orgresearchgate.net.

Furthermore, Fmoc-protected peptides, including dipeptides, have been explored in the development of nanomaterials for diagnostic purposes. For instance, self-assembled peptide structures have been investigated as platforms for biosensors, capable of detecting specific analytes or biomolecules mdpi.comacs.orgmdpi.com. The inherent fluorescence of the Fmoc group can also be utilized in these applications unimi.itacs.org. The potential to co-assemble Fmoc-dipeptides with other components, such as nanoparticles or polymers, allows for the creation of hybrid materials with tailored properties for advanced biomedical and biotechnological applications mdpi.commdpi.com.

Derivatization and Bioconjugation Strategies Involving Fmoc-β-Ala-Leu-OH

The Fmoc moiety and the peptide backbone of Fmoc-β-Ala-Leu-OH offer multiple sites for chemical modification and bioconjugation, leading to enhanced functionalities and novel applications.

Development of Fluorescent Probes and Biosensors Utilizing the Fmoc Moiety

The Fmoc group itself possesses intrinsic fluorescence, typically exhibiting excitation around 320 nm and emission in the 400 nm range unimi.itacs.org. This property can be directly exploited in certain applications, such as monitoring peptide synthesis or deprotection steps acs.orgrsc.org. More sophisticated applications involve using the Fmoc moiety as part of a larger fluorescent probe or biosensor system. For example, the Fmoc group's fluorescence can be modulated by its microenvironment, allowing it to act as a reporter for changes induced by analyte binding unimi.itacs.orgnih.gov. Research has explored the use of Fmoc-protected amino acids and peptides in conjunction with other fluorophores or quantum dots to create sensitive biosensing platforms for detecting various analytes, including glucose or phenolic compounds mdpi.com. The inherent fluorescence of the Fmoc group in dipeptides can also be tuned or enhanced through structural modifications or conjugation, potentially leading to novel imaging probes unimi.itnih.govrsc.org.

Post-Synthetic Modifications for Enhanced Solubility and Biocompatibility (e.g., Sulfonation)

A significant challenge in peptide chemistry is the poor solubility of many peptides in aqueous environments nih.gov. To address this, post-synthetic modifications can be employed to enhance the solubility and biocompatibility of Fmoc-β-Ala-Leu-OH. Introducing hydrophilic groups, such as sulfonate (-SO3H) or carboxylate (-COO-) groups, can significantly improve water solubility iris-biotech.decsic.essigmaaldrich-jp.comopenaccesspub.org. For instance, Fmoc-β-Ala(SO3H)-OH, a sulfonated derivative of Fmoc-β-alanine, has been developed specifically to increase the water solubility of hydrophobic labels and peptide sequences iris-biotech.de.

Sulfonation of amino acid residues or the peptide backbone can render the molecule more hydrophilic, facilitating its use in aqueous buffers and biological systems iris-biotech.decsic.essigmaaldrich-jp.comopenaccesspub.org. Other strategies, such as PEGylation or the incorporation of charged amino acids, can also be employed to improve solubility and biocompatibility, reducing potential immunogenicity for in vivo applications nih.gov.

Engineering of Enzyme Substrate Analogs and Affinity Ligands

Fmoc-β-Ala-Leu-OH can be chemically modified to serve as an enzyme substrate analog or an affinity ligand. By tailoring the peptide sequence and incorporating specific functional groups, derivatives can be designed to mimic natural enzyme substrates or to bind with high affinity to specific biological targets calstate.eduresearchgate.netucl.ac.uk. Research has explored Fmoc-dipeptides as inhibitors of enzymes like butyrylcholinesterase (BChE), implicated in Alzheimer's disease, by modifying the amino acid side chains to enhance binding interactions calstate.educalstate.edunih.gov. These studies have shown that structural variations can lead to improved inhibition constants (Ki), indicating more potent enzyme inhibition calstate.educalstate.edu.

Furthermore, the self-assembly properties of Fmoc-dipeptides can be combined with their recognition capabilities to create affinity ligands for applications such as affinity chromatography or targeted drug delivery. By designing peptides that bind to specific cell surface receptors or enzymes, Fmoc-β-Ala-Leu-OH derivatives can be engineered for precise biological targeting and therapeutic intervention researchgate.netmdpi.com.

Compound List:

Fmoc-β-Ala-Leu-OH

Fmoc-diphenylalanine (Fmoc-FF)

Fmoc-β-alanine (Fmoc-β-Ala-OH)

Fmoc-leucine (Fmoc-Leu-OH)

Fmoc-lysine (Fmoc-Lys-OH)

Fmoc-isoleucine (Fmoc-Ile-OH)

Fmoc-valine (Fmoc-Val-OH)

Fmoc-alanine (Fmoc-Ala-OH)

Fmoc-phenylalanine (Fmoc-Phe-OH)

Fmoc-tryptophan (Fmoc-Trp-OH)

Fmoc-tyrosine (Fmoc-Tyr-OH)

Fmoc-glycine (Fmoc-Gly-OH)

Fmoc-β-Ala(SO3H)-OH

Fmoc-Leu-Leu-O-

Fmoc-Lys-Leu-O-

Fmoc-neopentylglycine-O-

Fmoc-tert-Leucine

Fmoc-cyclo-Leucine

Fmoc-Lys(Boc)-OH

Fmoc-Asp(OtBu)-OH

Fmoc-Pro-OH

Fmoc-Cys(Acm)-OH

Fmoc-His-OH

Fmoc-Lys(Mtt)-OH

Fmoc-Tyr(SO3-NnBu4)-OH

Fmoc-Tyr(SO3Na)-OH

Fmoc-Tyr(SO3nP)-OH

Fmoc-Gffy-AP-CK2

Fmoc-FRGDF

Fmoc-DIKVAV

Fmoc-Gffy-AP-CK2

Fmoc-Lys-Fmoc-OH

Fmoc-Gly-Gly-Gly-OH

Fmoc-Leu-Asp

Fmoc-Ala-Asp

Fmoc-Ile-Asp

Fmoc-Tyr-Trp dipeptide-based nanoparticles (DPNPs)

Fmoc-Lys(Mtt)-OH

Analytical Methodologies and Quality Control in Fmoc β Ala Leu Oh Research

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental in assessing the purity of Fmoc-β-Ala-Leu-OH and in isolating it from potential impurities generated during synthesis or degradation.

High-Performance Liquid Chromatography (HPLC) for Dipeptide Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity of Fmoc-β-Ala-Leu-OH. It allows for the separation and quantification of the target compound from related substances, such as unreacted starting materials, side-products from the coupling reaction, or degradation products. Typically, reversed-phase HPLC (RP-HPLC) is utilized, employing C18 columns with mobile phases consisting of water and acetonitrile (B52724) gradients, often with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape and separation. UV detection, commonly at 214 nm or 254 nm, is used to monitor the elution of compounds. Studies indicate that Fmoc-β-Ala-Leu-OH can achieve high purity levels, often exceeding 99.0% when analyzed by HPLC sigmaaldrich.comomizzur.comottokemi.com. This technique is crucial for quality control, ensuring that the dipeptide meets the stringent requirements for peptide synthesis.

| Parameter | Typical Value/Description |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | C18 stationary phase |

| Mobile Phase | Gradient of Water/Acetonitrile with TFA or Formic Acid |

| Detection | UV detection at 214 nm or 254 nm |

| Purity | ≥99.0% (as reported by suppliers) sigmaaldrich.comottokemi.com |

| Application | Purity assessment, separation of impurities |

Advanced UPLC-ESI-MS/MS Approaches for Targeted Analysis

Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization-Mass Spectrometry/Mass Spectrometry (UPLC-ESI-MS/MS) offers enhanced speed, resolution, and sensitivity for the targeted analysis of Fmoc-β-Ala-Leu-OH. This advanced technique is invaluable for identifying and quantifying low-level impurities or degradation products that might be missed by conventional HPLC. The ESI interface efficiently ionizes the peptide, and the tandem mass spectrometry (MS/MS) capability allows for precise mass measurements and fragmentation analysis, providing structural confirmation and enabling targeted quantification in complex samples. While specific UPLC-ESI-MS/MS data for Fmoc-β-Ala-Leu-OH is not extensively detailed in the provided search results, the general application of UPLC-MS/MS in peptide analysis is well-established for impurity profiling and structural verification rsc.org.

Spectroscopic and Spectrometric Characterization of Fmoc-β-Ala-Leu-OH

Beyond chromatographic purity, spectroscopic and spectrometric methods provide critical information regarding the molecular weight, elemental composition, and detailed structural features of Fmoc-β-Ala-Leu-OH.

Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation

Mass Spectrometry (MS) is indispensable for confirming the molecular weight and providing evidence for the structural integrity of Fmoc-β-Ala-Leu-OH. Techniques like Electrospray Ionization (ESI) typically produce protonated molecules ([M+H]⁺) or adducts with alkali metal ions (e.g., [M+Na]⁺). The expected molecular weight for Fmoc-β-Ala-Leu-OH (C₂₄H₂₈N₂O₅) is approximately 424.5 g/mol nih.gov. Tandem mass spectrometry (MS/MS) can further elucidate the structure by inducing fragmentation of the parent ion. Characteristic fragmentation patterns would involve the cleavage of the peptide bond between β-alanine and leucine (B10760876), as well as fragmentation related to the Fmoc protecting group and the amino acid side chains. Studies on similar Fmoc-dipeptides show the formation of characteristic fragment ions, such as b-ions and y-ions, which confirm the sequence and the presence of the Fmoc group nih.gov.

| Ion Type | Expected m/z (approx.) | Description |

| [M+H]⁺ | 425.20 | Protonated molecular ion |

| [M+Na]⁺ | 447.18 | Sodium adduct ion |

| b₁⁺ | ~206.10 | Fragment from N-terminus (Fmoc-β-Ala) |

| y₁⁺ | ~219.12 | Fragment from C-terminus (Leu-OH) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, provides definitive structural confirmation of Fmoc-β-Ala-Leu-OH. The ¹H NMR spectrum would reveal characteristic signals for the protons of the Fmoc group (aromatic protons and the methine proton), the β-alanine residue (α-CH and β-CH₂ protons), and the leucine residue (α-CH, β-CH, γ-CH₃, and δ-CH₃ protons) scienceopen.comchemicalbook.comchemicalbook.comnih.govhmdb.cauzh.ch. The ¹³C NMR spectrum would similarly show distinct signals for each unique carbon atom in the molecule, including carbonyl carbons, aromatic carbons of the Fmoc group, and aliphatic carbons of the amino acid residues. The chemical shifts and coupling patterns observed in these spectra are unique fingerprints for the molecule, confirming its identity and stereochemistry. For instance, ¹H NMR of Fmoc-β-Ala-OH shows characteristic Fmoc aromatic signals around 7.3-7.8 ppm, a methine proton at ~4.2 ppm, and signals for the β-alanine CH₂ and CH protons scienceopen.comchemicalbook.com. While specific NMR data for Fmoc-β-Ala-Leu-OH is not directly provided, the principles are well-established for similar Fmoc-amino acids and dipeptides scienceopen.comchemicalbook.comuzh.chchemicalbook.comchemicalbook.comsigmaaldrich.com.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Fmoc Aromatic (Ar-H) | 7.2-7.9 | Multiplets |

| Fmoc CH₂ | ~4.3 | Doublet |

| Fmoc CH | ~4.2 | Triplet |

| β-Ala α-CH | ~3.5-3.7 | Multiplet |

| β-Ala β-CH₂ | ~2.7-2.9 | Multiplets |

| Leu α-CH | ~4.0-4.2 | Multiplet |

| Leu β-CH | ~1.4-1.7 | Multiplet |

| Leu γ-CH₃ | ~0.8-0.9 | Doublet |

| Leu δ-CH₃ | ~0.8-0.9 | Doublet |

Computational Approaches in Fmoc β Ala Leu Oh Research

Molecular Dynamics Simulations and Conformational Sampling of β-Dipeptides

Molecular dynamics (MD) simulations serve as a powerful computational microscope for observing the behavior of β-dipeptides at an atomic level. This technique models the movement of every atom in a system over time by solving Newton's equations of motion, thereby generating a trajectory that reveals the molecule's dynamic nature and conformational preferences.

For Fmoc-β-Ala-Leu-OH, MD simulations can untangle the complex interplay between the bulky, aromatic N-terminal Fmoc protecting group, the flexible β-alanine residue, and the hydrophobic leucine (B10760876) side chain. Simulations are typically performed in an explicit solvent, such as water, to accurately mimic physiological or experimental conditions and capture the crucial role of hydration in dictating the peptide's structure.

A primary challenge in simulating flexible molecules is ensuring adequate exploration of their entire conformational space, a process known as conformational sampling. Standard MD simulations can sometimes become trapped in local energy minima, failing to observe other relevant structures. To overcome this, enhanced sampling techniques are often employed. Replica Exchange Molecular Dynamics (REMD) is one such method, where multiple simulations of the system are run in parallel at different temperatures. nih.gov By allowing exchanges between these temperature replicas, the system can more easily overcome energy barriers at higher temperatures, leading to a more comprehensive and efficient sampling of the conformational landscape at the temperature of interest. nih.gov The resulting data allows for the characterization of stable structural ensembles, intramolecular hydrogen bonding, and the spatial orientation of functional groups, which are critical determinants of the peptide's subsequent self-assembly.

Table 1: Representative Parameters for a Molecular Dynamics Simulation of Fmoc-β-Ala-Leu-OH This table illustrates a typical setup for an MD simulation and does not represent data from a single, specific study.

| Parameter | Typical Value / Description | Purpose in Simulation |

|---|---|---|

| Force Field | CHARMM36, AMBER, GROMOS | Defines the potential energy of the system based on atom types, bonds, angles, and dihedrals. |

| Solvent Model | TIP3P, SPC/E (Explicit Water) | Models the surrounding solvent environment to accurately capture hydration effects. |

| System Size | ~5,000 - 20,000 atoms | Includes the dipeptide and a sufficient number of solvent molecules to avoid boundary artifacts. |

| Simulation Time | 100 ns - 1 µs per replica | The duration of the simulation, which must be long enough to observe relevant conformational changes. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant Number of particles (N), Pressure (P), and Temperature (T) to mimic lab conditions. |

| Sampling Method | Replica Exchange Molecular Dynamics (REMD) | Enhances conformational sampling to overcome energy barriers and explore the full structural landscape. nih.gov |

In Silico Prediction of Self-Assembly Behavior and Nanostructure Formation

Computational tools are crucial for predicting how individual Fmoc-β-Ala-Leu-OH molecules aggregate into functional nanostructures. The self-assembly process is driven by a precise balance of non-covalent interactions, and simulations can provide a bottom-up view of how these forces guide the formation of ordered materials. researchgate.netpolimi.it

In silico studies of self-assembly often involve simulating multiple peptide molecules in a solution to observe the initial stages of aggregation. These simulations can identify the primary interaction motifs responsible for assembly. For Fmoc-β-Ala-Leu-OH, the key driving forces include:

π-π Stacking: The aromatic fluorenyl rings of the Fmoc groups can stack on top of each other, creating a strong, stabilizing interaction that often forms the core of the resulting nanostructure.

Hydrogen Bonding: The amide groups in the peptide backbone can form intermolecular hydrogen bonds, leading to the formation of β-sheet-like structures that provide directional stability. nih.gov

Hydrophobic Interactions: The nonpolar leucine side chains tend to cluster together to minimize their contact with water, further stabilizing the assembled state.

To bridge the gap between molecular interactions and the final macroscopic structure, multiscale modeling approaches are often used. researchgate.net These may start with high-resolution atomistic simulations to understand local interactions and then transition to coarse-grained (CG) models. In CG simulations, groups of atoms are represented as single beads, which significantly reduces computational cost and allows for the simulation of larger systems over longer timescales, enabling the observation of the formation of complex nanostructures like fibers, ribbons, or gels. udel.edu

Table 2: Key Non-Covalent Interactions in Fmoc-β-Ala-Leu-OH Self-Assembly

| Interaction Type | Molecular Origin | Predicted Role in Nanostructure Formation |

|---|---|---|

| π-π Stacking | Aromatic rings of the Fmoc group | Initiates and stabilizes the core of the assembly; drives one-dimensional growth. |

| Hydrogen Bonding | Amide (-CONH-) backbone | Provides structural rigidity and directionality, often leading to β-sheet formation. nih.gov |

| Hydrophobic Effect | Alkyl side chain of Leucine | Sequesters nonpolar groups away from water, contributing to the overall stability of the aggregate. |

| Van der Waals Forces | Overall molecular structure | Contribute to close packing and cohesive energy within the final nanostructure. |

Rational Design and Virtual Screening of Novel β-Peptide Analogs

Computational methods empower the rational design of new β-peptide analogs with tailored properties. nih.govacs.org Using the structural and energetic insights gained from simulating the parent molecule, Fmoc-β-Ala-Leu-OH, researchers can make targeted chemical modifications to create novel sequences with enhanced stability, different self-assembly propensities, or novel functionalities.

Rational design involves an iterative cycle of in silico design and evaluation. For instance, a researcher might hypothesize that replacing leucine with a more hydrophobic amino acid could lead to more stable nanofibers. This new analog can be built computationally and its conformational and self-assembly behavior predicted using MD simulations, providing immediate feedback on the design hypothesis without the need for costly and time-consuming synthesis. acs.orgnih.gov

Virtual screening is a powerful extension of this approach, used to rapidly evaluate large libraries of potential peptide analogs. nih.gov A workflow might involve generating a virtual library of thousands of Fmoc-β-Ala-Xxx-OH variants, where 'Xxx' is computationally substituted with different natural or unnatural amino acids. This library can then be screened using high-throughput computational methods, such as molecular docking or simplified energy calculations, to identify candidates with a high predicted propensity to self-assemble or to bind to a specific biological target. scispace.com This process dramatically accelerates the discovery of new functional biomaterials by focusing experimental efforts on only the most promising candidates.

Table 3: Hypothetical Workflow for Virtual Screening of Fmoc-β-Ala-Leu-OH Analogs

| Step | Description | Computational Tools Used | Objective |

|---|---|---|---|

| 1. Library Generation | Create a virtual library of analogs by systematically replacing the Leucine residue with other amino acids. | Molecular modeling software (e.g., PyMOL, Avogadro) | Explore a wide chemical space of potential peptide sequences. |

| 2. Conformer Generation | Generate low-energy 3D conformations for each analog in the library. | Conformational search algorithms | Prepare realistic starting structures for subsequent analysis. |

| 3. Property Filtering | Calculate key molecular descriptors (e.g., hydrophobicity, molecular weight, charge) and filter out undesirable candidates. | Descriptor calculation software (e.g., RDKit) | Narrow the library to candidates with drug-like or material-like properties. |

| 4. High-Throughput Docking / Scoring | Predict the binding energy between analogs or their propensity to form dimers using scoring functions. | Docking software (e.g., AutoDock), custom scripts | Rank the analogs based on their predicted self-assembly or target-binding strength. |

| 5. MD Validation | Run short all-atom MD simulations on the top-ranked candidates. | GROMACS, AMBER | Validate the stability of the predicted interactions and assemblies in a dynamic, solvated environment. |

Future Research Directions and Emerging Trends

Development of Novel and More Efficient Synthetic Routes for Fmoc-β-Ala-Leu-OH Derivatives

The synthesis of Fmoc-protected amino acids and dipeptides is a well-established practice, primarily utilizing Fmoc solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Fmoc protecting group on the N-terminus is crucial for preventing unwanted side reactions during the coupling process.

However, the pursuit of greater efficiency, purity, and diversity of Fmoc-β-Ala-Leu-OH derivatives is driving the exploration of new synthetic strategies. One area of focus is the mitigation of side reactions that can occur during the introduction of the Fmoc group. For instance, the use of 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide (Fmoc-OSu) can sometimes lead to the formation of Fmoc-β-Ala-OH and Fmoc-β-Ala-Xaa-OH impurities through a Lossen-type rearrangement. chimia.chnih.gov Research is ongoing to refine coupling reagents and reaction conditions to minimize these byproducts, ensuring higher yields of the desired dipeptide.

A notable development in the synthesis of related compounds is a patented method for the preparation of Fmoc-beta-Ala-AA-OH, where "AA" represents an amino acid. This process involves the reaction of Fmoc-beta-Ala-OH with an amino acid in a buffer system, a method that is described as simple, cost-effective, and high-yielding. google.com Adapting and optimizing such solution-phase methods for the specific synthesis of Fmoc-β-Ala-Leu-OH and its derivatives could offer advantages over traditional solid-phase techniques in certain applications, particularly for large-scale production.

Future research in this area will likely focus on the development of chemo- and site-selective modifications of the Fmoc-β-Ala-Leu-OH backbone. This could involve the introduction of functional groups to the beta-alanine (B559535) or leucine (B10760876) side chains, or modifications to the N- or C-termini. Such derivatives could exhibit altered self-assembly properties, enhanced biological activity, or provide handles for conjugation to other molecules, thereby expanding their utility.

| Synthesis Method | Description | Potential Advantages |

| Fmoc Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of Fmoc-protected amino acids on a solid support. | Well-established, suitable for automation and library synthesis. |

| Solution-Phase Synthesis | Reactions are carried out in a homogeneous solution. | Potentially more scalable and cost-effective for specific dipeptides. |

| Enzymatic Synthesis | Use of enzymes to catalyze peptide bond formation. | High stereospecificity, mild reaction conditions. |

Expanding the Biomedical Applications of Fmoc-β-Ala-Leu-OH Self-Assembled Systems

A key feature of Fmoc-dipeptides is their ability to self-assemble into well-ordered nanostructures, such as nanofibers, nanotubes, and hydrogels. This process is driven by a combination of π-π stacking interactions between the aromatic Fmoc groups and hydrogen bonding between the peptide backbones. The resulting hydrogels are of particular interest for biomedical applications due to their high water content, biocompatibility, and tunable mechanical properties.

While specific studies on the self-assembly of Fmoc-β-Ala-Leu-OH are not yet widely published, research on analogous Fmoc-dipeptides provides a strong foundation for its potential applications. These self-assembled systems have shown great promise in:

Drug Delivery: The fibrous network of the hydrogel can encapsulate therapeutic agents, allowing for their sustained and localized release. The properties of the hydrogel, and thus the release kinetics, can be tuned by altering the amino acid sequence.

Tissue Engineering: These hydrogels can serve as scaffolds that mimic the extracellular matrix, providing a supportive environment for cell growth, proliferation, and differentiation. The inclusion of bioactive peptide sequences can further enhance their functionality.

3D Cell Culture: The three-dimensional environment provided by these hydrogels more closely resembles the in vivo state compared to traditional 2D cell culture, making them valuable tools for studying cell behavior and for drug screening.

Future research will likely focus on characterizing the specific self-assembly behavior of Fmoc-β-Ala-Leu-OH and its derivatives. Understanding how modifications to the peptide sequence influence the morphology and properties of the resulting nanostructures will be crucial for designing materials with tailored functionalities for specific biomedical applications. For example, incorporating targeting moieties could lead to the development of drug delivery systems that specifically accumulate at disease sites.

Integration with High-Throughput Screening and Combinatorial Chemistry for Peptide Library Generation

The vast chemical space accessible through peptide synthesis presents a significant opportunity for the discovery of novel materials and therapeutics. Combinatorial chemistry, coupled with high-throughput screening (HTS), provides a powerful platform for exploring this diversity.

The "one-bead one-compound" (OBOC) method is a particularly effective strategy for generating and screening large peptide libraries. In this approach, a large number of resin beads are used, with each bead carrying a unique peptide sequence. These libraries can then be screened for various properties, such as binding to a specific target or the ability to self-assemble.

The integration of Fmoc-β-Ala-Leu-OH and its derivatives into such combinatorial libraries could lead to the rapid identification of new self-assembling sequences with desirable properties. For instance, a library of Fmoc-β-Ala-Xaa-OH (where Xaa is a variety of different amino acids) could be screened to identify dipeptides that form hydrogels with specific mechanical strengths or release profiles.

Furthermore, HTS methods are being developed to screen for the self-assembling properties of peptides directly. These methods can rapidly assess a large number of candidates for their ability to form nanostructures or hydrogels under specific conditions. Combining these HTS techniques with combinatorial libraries containing Fmoc-β-Ala-Leu-OH and its analogs will accelerate the discovery of new functional biomaterials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.